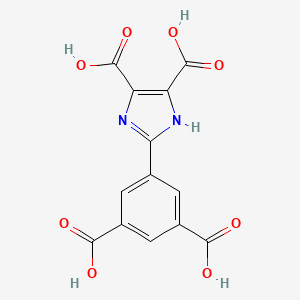
1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is a complex organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes both imidazole and carboxylic acid functional groups. It is primarily used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- typically involves the oxidation of benzimidazole. The process includes the following steps:
Oxidation: Benzimidazole is oxidized using a combination of nitric acid and a catalyst such as iron(III) nitrate.
Reaction Conditions: The reaction is carried out at elevated temperatures, around 60°C, with continuous stirring. Oxone is added in batches to maintain the reaction conditions.
Isolation: After the reaction, the mixture is cooled, and the pH is adjusted using ammonia.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other imidazole derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products: The major products formed from these reactions include various imidazole derivatives, esters, and amides, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is used in studying enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 4,5-Imidazoledicarboxylic acid
- 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid
- 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Comparison: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- stands out due to its additional carboxyphenyl group, which enhances its reactivity and binding affinity. This makes it more versatile in applications compared to its similar counterparts .
Properties
Molecular Formula |
C13H8N2O8 |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-(3,5-dicarboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C13H8N2O8/c16-10(17)5-1-4(2-6(3-5)11(18)19)9-14-7(12(20)21)8(15-9)13(22)23/h1-3H,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
XQRBIJHPBICMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NC(=C(N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


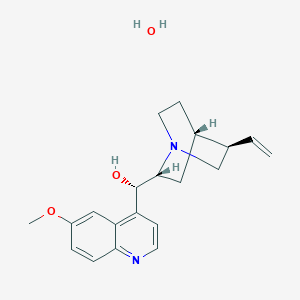
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
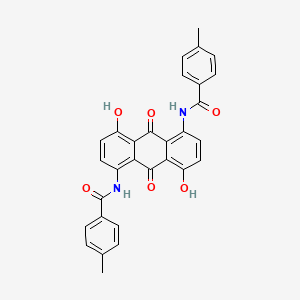
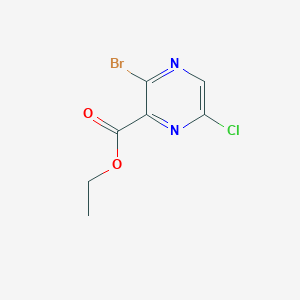
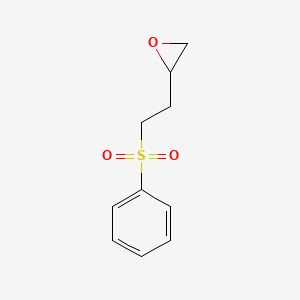
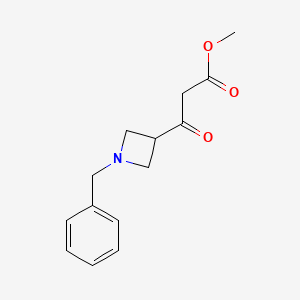
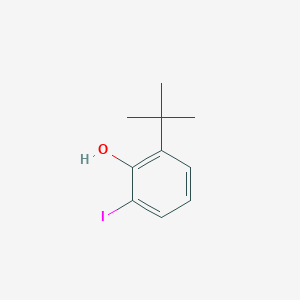

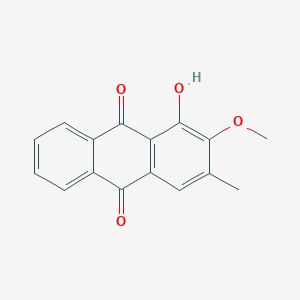
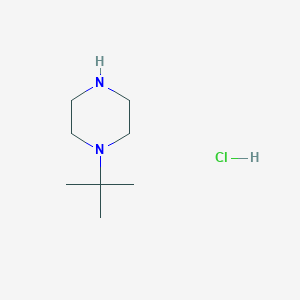
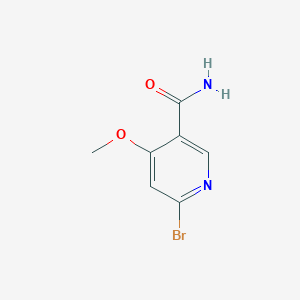

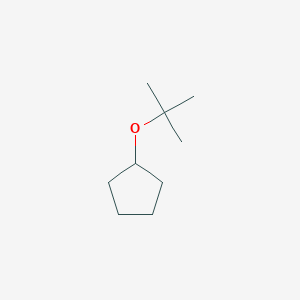
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
